Product packaging for Ethyl 2-methyl-4-oxopentanoate(Cat. No.:CAS No. 4749-12-6)

Ethyl 2-methyl-4-oxopentanoate

Cat. No.: B1606971
CAS No.: 4749-12-6
M. Wt: 158.19 g/mol
InChI Key: KDAUHJMEXOZJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-methyl-4-oxopentanoate, with the CAS Number 4749-12-6 and molecular formula C 8 H 14 O 3 , is a chemical ester of interest in several research fields . It is also known under the synonym levulinic acid, 2-methyl-, ethyl ester, linking it to the family of levulinic acid derivatives which are recognized as valuable platform chemicals for the production of biofuels and sustainable solvents . As a short-chain ester, it serves as a practical model compound in combustion kinetics studies. Research into the pyrolysis and oxidation of esters like ethyl propanoate helps refine the chemical kinetic mechanisms used to predict the combustion behavior and emissions of more complex biodiesel fuels . This compound is intended for research applications only and is not for diagnostic, therapeutic, or consumer use. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B1606971 Ethyl 2-methyl-4-oxopentanoate CAS No. 4749-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)6(2)5-7(3)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAUHJMEXOZJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337146
Record name Pentanoic acid, 2-methyl-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4749-12-6
Record name Pentanoic acid, 2-methyl-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodologies for Ethyl 2 Methyl 4 Oxopentanoate

Established Synthetic Routes to Ethyl 2-methyl-4-oxopentanoate and its Precursors

Condensation Reactions and Analogous Preparations of Branched β-Keto Esters

The formation of β-keto esters, such as this compound, often relies on condensation reactions. The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, is a primary method for synthesizing β-keto esters by treating an ester with a strong base. masterorganicchemistry.com This reaction involves the formation of an ester enolate, which then acts as a nucleophile. masterorganicchemistry.com

A variation of this is the "crossed" Claisen condensation, which occurs between two different esters. libretexts.orglibretexts.org To avoid a complex mixture of products, this reaction is typically performed when one of the ester reactants lacks alpha-hydrogens. libretexts.orglibretexts.org The Dieckmann condensation is an intramolecular version of the Claisen condensation, leading to the formation of cyclic β-keto esters, particularly five- or six-membered rings. masterorganicchemistry.comnumberanalytics.com

The general mechanism for a Claisen condensation involves the following steps:

Enolate formation: A strong base removes an α-hydrogen from the ester. libretexts.orglibretexts.org

Nucleophilic attack: The resulting enolate attacks the carbonyl carbon of a second ester molecule. libretexts.orglibretexts.org

Removal of the leaving group: The alkoxide group is eliminated. libretexts.orglibretexts.org

A crucial aspect of the Claisen condensation is the use of an appropriate base. Hydroxide is generally avoided as it can lead to saponification of the ester. libretexts.org Instead, an alkoxide corresponding to the alcohol portion of the ester is used to prevent transesterification. libretexts.org The final β-keto ester product is more acidic than the starting ester, and it is deprotonated by the alkoxide base, driving the reaction to completion. masterorganicchemistry.com

The decarboxylative Claisen condensation offers another route, where magnesium enolates of substituted malonic acid half oxyesters react with acyl donors to produce α-substituted β-keto esters. organic-chemistry.org

Esterification and Transesterification Approaches for the Preparation of this compound

Esterification of the parent carboxylic acid, 2-methyl-4-oxopentanoic acid, with an alcohol like ethanol (B145695) in the presence of an acid catalyst such as sulfuric acid, can yield the corresponding ester. For instance, reacting 2-methyl-4-oxopentanoic acid with methanol (B129727) produces mthis compound.

Transesterification is another widely used method for preparing β-keto esters. google.com This process involves the conversion of one ester to another by reaction with an alcohol. The reaction is often catalyzed by acids, bases, or enzymes. rsc.org A key advantage of transesterification is its selectivity for β-keto esters over other ester types, likely proceeding through an enol intermediate. rsc.org

Several catalysts have been employed for the transesterification of β-keto esters, including:

Boric acid: An environmentally friendly catalyst effective for reactions with primary and secondary alcohols. rsc.org

Arylboronic acids: Particularly those with electron-withdrawing groups, are effective Lewis acid catalysts. rsc.org

4-DMAP (4-Dimethylaminopyridine): A useful amine catalyst, where using an excess of the starting ester can improve reaction completion. rsc.org

Lipases: Enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze transesterification under mild, solvent-free conditions, offering a route to optically active β-keto esters. google.com

Catalyst TypeExample CatalystKey Features
Acid Boric AcidEnvironmentally benign, effective with primary and secondary alcohols. rsc.org
Lewis Acid 3-Nitrobenzeneboronic acidGood to excellent yields with a low catalyst loading. rsc.org
Amine 4-DMAPEffective, especially when an excess of the ester is used. rsc.org
Enzyme Candida antarctica lipase B (CALB)Mild, solvent-free conditions; produces optically active products. google.com

Chemo- and Regioselective Preparations of Oxopentanoate Derivatives

Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules. In the context of oxopentanoate derivatives, this involves controlling which functional groups react and at which position.

For example, the ring-opening of donor-acceptor oxiranes with N-heteroaromatics can be achieved with high chemo- and regioselectivity using a yttrium triflate (Y(OTf)₃) catalyst. rsc.org This reaction proceeds via a chemoselective C-C bond cleavage. rsc.org

Protein engineering of enzymes like unspecific peroxygenases (UPOs) has also been shown to tailor chemo- and regioselective oxyfunctionalizations of a broad range of substrates. nih.gov This approach can lead to highly selective hydroxylations at benzylic or aromatic carbons. nih.gov

Furthermore, catalytic hydroxy group selective conjugate addition of amino alcohols to α,β-unsaturated sulfonyl compounds has been developed, demonstrating high chemo- and regioselectivity. nih.gov

Modern Methodological Advancements in this compound Synthesis

Catalytic Approaches in Ester and Ketone Formation

Modern synthetic methods increasingly rely on catalysis to improve efficiency, selectivity, and sustainability. Palladium-catalyzed reactions of allyl β-keto carboxylates have expanded the utility of β-keto esters by offering new synthetic pathways. nih.gov These reactions proceed through the formation of π-allylpalladium enolates. nih.gov

N-Heterocyclic carbenes (NHCs) have been used to catalyze the cross-coupling of aldehydes with α-imino esters to produce α-amino-β-keto esters with high atom efficiency. beilstein-journals.org This method is notable for its mild conditions and tolerance of various functional groups. beilstein-journals.org

The C-acylation of enol silyl (B83357) ethers with acid chlorides, catalyzed by pentafluorophenylammonium triflate (PFPAT), provides a route to β-diketones and β-keto esters. organic-chemistry.org This method is effective even for the synthesis of thermodynamically unfavorable α,α-dialkylated β-keto esters. organic-chemistry.org

A combined ruthenium and palladium catalytic system has been developed for the asymmetric dehydrative condensation between cinnamyl-type allylic alcohols and β-keto esters, allowing for high regio-, diastereo-, and enantioselectivity. nih.gov

Catalytic SystemReaction TypeKey Advantages
Palladium Reactions of allyl β-keto carboxylatesExpands synthetic utility of β-keto esters. nih.gov
N-Heterocyclic Carbenes Cross-coupling of aldehydes and α-imino estersHigh atom efficiency, mild conditions. beilstein-journals.org
Pentafluorophenylammonium triflate (PFPAT) C-acylation of enol silyl ethersAccess to thermodynamically unfavorable products. organic-chemistry.org
Ruthenium/Palladium Asymmetric dehydrative condensationHigh regio-, diastereo-, and enantioselectivity. nih.gov

Green Chemistry Principles in Synthetic Route Optimization for Related Compounds

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of β-keto esters and related compounds, several green approaches have been developed.

The use of natural and biodegradable catalysts, such as caffeine, has been demonstrated for the Biginelli reaction, a one-pot, three-component condensation involving β-keto esters. shd-pub.org.rsresearchgate.net This method offers high yields, short reaction times, and avoids hazardous solvents and catalysts. shd-pub.org.rsresearchgate.net

Electrochemical methods offer a sustainable alternative for the synthesis of β-keto spirolactones. rsc.orgrsc.org These reactions use green solvents like acetone (B3395972) and water, with electrons as the oxidant, avoiding the need for stoichiometric metallic oxidants. rsc.orgrsc.org

The use of water extract of agro-waste ash as a solvent and catalyst system represents another green protocol for the synthesis of α-diazo-β-hydroxyesters, which can be converted to β-keto esters. researchgate.net This solvent system is reusable, adding to the sustainability of the process. researchgate.net

Atom Economy and Efficiency Considerations in this compound Synthesis

The pursuit of sustainable chemical manufacturing has placed significant emphasis on the principles of green chemistry, with atom economy standing out as a critical metric for evaluating the efficiency of a synthetic route. skpharmteco.com Developed by Barry Trost, atom economy assesses the proportion of reactant atoms that are incorporated into the desired final product, offering a clear measure of how efficiently a chemical process utilizes its raw materials. skpharmteco.comnwnu.edu.cn In the synthesis of this compound, applying the lens of atom economy reveals a preference for catalytic and addition reactions over classical condensation methods that generate stoichiometric byproducts.

Modern synthetic strategies increasingly favor methodologies that maximize atom economy. Catalytic reactions, in particular, are at the forefront of this shift as they can facilitate transformations using only a small amount of a catalyst that is regenerated, thus minimizing waste. nwnu.edu.cn

One highly atom-economical approach is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.org A potential Michael reaction for synthesizing the target compound could involve the addition of an enolate derived from ethyl propionate (B1217596) to methyl vinyl ketone. The ideal scenario for atom economy is a catalytic, solvent-free reaction. Research on the synthesis of a related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, highlights the power of this approach. rsc.orgresearchgate.net In one study, a base-catalyzed, solvent-free Michael addition was developed that proceeded swiftly (within 30 minutes) using only catalytic amounts of base (<6.5 mol%). rsc.orgresearchgate.net This novel route demonstrated a vastly superior atom economy (up to 100%) compared to older, multi-step patented routes (22-33%). rsc.org Such findings underscore the potential for designing highly efficient syntheses for this compound by applying similar principles.

Other advanced, atom-economic catalytic methods could also be envisioned for this synthesis. Indium(III) catalyzed additions of active methylene (B1212753) compounds to unactivated alkynes represent a powerful, solvent-free method for constructing carbon-carbon bonds with perfect regioselectivity and high atom economy. orgsyn.org Similarly, transition metal-catalyzed redox isomerization of specific alcohols can provide efficient pathways to carbonyl compounds, avoiding the use of stoichiometric oxidants and reductants that diminish atom economy. nwnu.edu.cnnih.gov While direct application to this compound is not explicitly detailed, these strategies represent the frontier of efficient chemical synthesis.

The table below contrasts potential synthetic strategies for this compound, focusing on their implications for atom economy and efficiency.

Synthetic Strategy Reactant 1 Reactant 2 Key Reagents/Catalysts Atom Economy Considerations
Classical Claisen Condensation Ethyl AcetoacetateMethyl HalideStoichiometric Base (e.g., Sodium Ethoxide), Acid for workupLow to Moderate: Generates stoichiometric amounts of salt byproducts from the base and subsequent neutralization, reducing overall atom economy.
Catalytic Michael Addition Ethyl PropionateMethyl Vinyl KetoneCatalytic amount of a strong base (e.g., KOtBu)High to Excellent: In principle, this is an addition reaction where all atoms from the reactants can be incorporated into the product. Catalytic nature minimizes waste. Solvent-free conditions can further enhance efficiency. rsc.orgresearchgate.net
Catalytic Alkyne Addition Ethyl 2-methyl-3-oxobutanoate (as active methylene)AcetyleneIndium(III) catalyst (e.g., In(OTf)₃)High: Represents a direct addition with high catalytic performance. Can often be performed without a solvent, further improving the process efficiency. orgsyn.org

By prioritizing catalytic addition reactions over classical stoichiometric methods, the synthesis of this compound can be aligned with modern standards of green chemistry, leading to more sustainable and efficient production. rsc.org

Elucidation of Reactivity Patterns and Mechanistic Investigations of Ethyl 2 Methyl 4 Oxopentanoate

Keto-Enol Tautomerism in Ethyl 2-methyl-4-oxopentanoate Systems

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is a critical determinant of its reactivity, influencing which part of the molecule acts as a nucleophile. The keto form contains two carbonyl groups, while the enol form possesses a carbon-carbon double bond and a hydroxyl group, often stabilized by an intramolecular hydrogen bond. masterorganicchemistry.comlibretexts.org

Influence of Substituents on Tautomeric Equilibria

The position and nature of substituents on the β-keto ester framework significantly impact the keto-enol equilibrium.

Steric Effects : The methyl group at the α-carbon (C2) of this compound introduces steric hindrance that generally disfavors the formation of the enol tautomer. semanticscholar.org This is because the enol form requires a planar arrangement of atoms involved in the conjugated system, and the methyl group can create steric strain, destabilizing this conformation. The enol content is observed to increase with the increasing size of substituents at other positions (R1 and R3 in a general β-dicarbonyl structure), while it decreases with larger substituents at the α-position (R2). researchgate.net

Electronic Effects : Electron-withdrawing groups tend to stabilize the enol form by increasing the acidity of the α-proton and delocalizing the negative charge in the resulting enolate. conicet.gov.ar Conversely, electron-donating groups, such as the methyl group at C2, can slightly destabilize the enol form by increasing electron density. semanticscholar.org In related β-ketoamides, an electron-withdrawing chlorine atom was found to increase the enol content, whereas an electron-releasing methoxy (B1213986) group shifted the equilibrium toward the keto tautomer. conicet.gov.ar

Solvent Effects : The polarity of the solvent plays a crucial role in the position of the tautomeric equilibrium. Non-polar, aprotic solvents tend to favor the enol form, which can be stabilized by an internal hydrogen bond. masterorganicchemistry.com In contrast, polar, protic solvents can form hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor. For the related ethyl acetoacetate, the enol form is significantly more prevalent in non-hydrogen-bonding solvents like carbon tetrachloride compared to water. masterorganicchemistry.com

Table 1: Factors Influencing Keto-Enol Equilibrium

Factor Influence on Equilibrium Rationale
α-Methyl Group Shifts equilibrium towards keto form Steric hindrance destabilizes the planar enol form. semanticscholar.org
Electron-withdrawing Substituents Shifts equilibrium towards enol form Stabilizes the enolate intermediate and increases α-proton acidity. conicet.gov.ar
Non-polar Solvents Favors enol form Allows for stabilization via intramolecular hydrogen bonding. masterorganicchemistry.com
Polar, Protic Solvents Favors keto form Stabilizes the keto form through intermolecular hydrogen bonding. masterorganicchemistry.com

Spectroscopic and Computational Probes of Tautomeric Forms

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying and quantifying keto-enol tautomerism. semanticscholar.orgconicet.gov.ar

¹H NMR Spectroscopy : In the ¹H NMR spectrum, the keto and enol forms give distinct signals. The enol form is characterized by a hydroxyl proton signal, typically at a high chemical shift due to the intramolecular hydrogen bond. conicet.gov.ar The protons on the α-carbon and the methyl group will also show different chemical shifts and coupling patterns depending on whether they are in the keto or enol environment. The relative integration of these signals allows for the determination of the equilibrium constant (KE = [Enol]/[Keto]). researchgate.net

Reactions Involving the Active Methylene (B1212753)/Methine Group

The α-carbon (C2) of this compound is situated between two electron-withdrawing carbonyl groups, making the attached proton (methine proton) acidic. Deprotonation by a base generates a resonance-stabilized enolate, which is a potent nucleophile.

Alkylation and Acylation Reactions of the α-Carbon

The enolate derived from this compound can readily participate in alkylation and acylation reactions.

Alkylation : In the presence of a suitable base (e.g., sodium ethoxide), the compound is deprotonated to form its enolate. This enolate can then react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-carbon. libretexts.org The choice of base and reaction conditions is crucial to avoid side reactions like self-condensation. The use of enamines, formed by reacting the β-keto ester with a secondary amine, provides an alternative, milder method for α-alkylation. libretexts.org

Acylation : Similarly, the enolate can be acylated by reacting with acyl chlorides or acid anhydrides. This reaction introduces an acyl group at the α-carbon, leading to the formation of a β-dicarbonyl compound with increased complexity. libretexts.org This is a common strategy for building more elaborate molecular frameworks.

Michael Additions and Related Conjugate Chemistry

The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. scribd.comrsc.org

This reaction forms a new carbon-carbon bond at the β-carbon of the acceptor, resulting in a 1,5-dicarbonyl compound. The reaction is typically catalyzed by a base, which generates the nucleophilic enolate. rsc.org The efficiency and stereoselectivity of the Michael addition can be influenced by the specific enolate generated (e.g., lithium or potassium enolates) and the use of chiral auxiliaries or catalysts. rug.nl For instance, organocatalytic methods using derivatives of cinchona alkaloids have been shown to facilitate enantioselective Michael reactions. buchler-gmbh.com

Transformations of the Carbonyl Functionality (Keto Group)

The ketone carbonyl group at C4 is an electrophilic center and can undergo various nucleophilic addition reactions.

Reduction : The keto group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com However, LiAlH₄ is a powerful reducing agent and would also reduce the ester functionality. libretexts.org To achieve selective reduction of the ester group, the more reactive keto group can first be protected as an acetal. The ester is then reduced, followed by acidic hydrolysis to deprotect the keto group, yielding the corresponding hydroxy ketone. libretexts.org

Reactions with Nucleophiles : The keto group reacts with a variety of nucleophiles. For example, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols. It can also react with amines to form imines or enamines, depending on the amine used and the reaction conditions. libretexts.org These transformations are fundamental in modifying the carbon skeleton and introducing new functional groups.

Table 2: Summary of Key Reactions

Section Reaction Type Reactant(s) Product Type
3.2.1 α-Alkylation Alkyl halide, Base α-Alkylated β-keto ester
3.2.1 α-Acylation Acyl halide, Base α-Acylated β-keto ester
3.2.2 Michael Addition α,β-Unsaturated carbonyl compound, Base 1,5-Dicarbonyl compound
3.3 Reduction NaBH₄ γ-Hydroxy ester

| 3.3 | Protection/Reduction | 1. Diol, Acid 2. LiAlH₄ 3. H₃O⁺ | γ-Keto alcohol |

Nucleophilic Addition Reactions and Derivatives Formation

The ketone carbonyl group in this compound is a primary site for nucleophilic attack. The presence of an adjacent methyl group provides some steric hindrance, which can influence the rate and stereochemical outcome of these reactions.

Nucleophilic addition of alcohols to the ketone, typically under acidic conditions, leads to the formation of acetals (also known as ketals). libretexts.org This reaction is reversible and can be used to protect the ketone functionality while other parts of the molecule are being chemically modified. libretexts.org For instance, the ester group can be selectively reduced after protecting the ketone as an acetal. libretexts.org

The ketone can also undergo addition reactions with other nucleophiles. For example, reaction with dimethylamine (B145610) can lead to the formation of enamine derivatives like ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate. evitachem.com This transformation highlights the ability of the ketone to react with secondary amines to form new carbon-nitrogen bonds.

Reduction and Oxidation Pathways

The ketone carbonyl of this compound can be selectively reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com The choice of reducing agent can be critical, as stronger reagents like LiAlH₄ can also reduce the ester group. libretexts.org

Enzymatic reductions are also possible and can offer high stereoselectivity. For instance, 4-methyl-2-oxopentanoate (B1228126) (a related compound) can be reduced to D-leucate by a reductase enzyme from Aspergillus oryzae, highlighting the potential for biocatalytic production of chiral hydroxy acids. nih.gov

Reactivity of the Ester Moiety

The ethyl ester group of this compound is also susceptible to a variety of chemical transformations, providing another avenue for the synthesis of new derivatives.

Hydrolysis and Transesterification Reactions

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-methyl-4-oxopentanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester with an aqueous acid, while basic hydrolysis (saponification) uses a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Enzymatic hydrolysis is also a viable method for this transformation. biosynth.com

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. syntheticpages.orggoogle.com For example, reaction with methanol (B129727) would yield mthis compound. This reaction is often driven to completion by using a large excess of the new alcohol.

Condensation and Cyclization Reactions Utilizing the Ester Group

The ester group, in conjunction with the α-protons, can participate in condensation reactions. The Claisen condensation, a base-catalyzed reaction between two ester molecules, is a classic example. vaia.com While self-condensation of this compound is possible, crossed Claisen condensations with other esters can lead to a wider variety of β-keto esters. smolecule.com

The molecule can also be a precursor in cyclization reactions to form heterocyclic compounds. For example, related β-keto esters can be used in the synthesis of pyrimidin-4-ols through cyclization with reagents like formamide. asianpubs.org Furthermore, intramolecular cyclizations can be induced under specific conditions, leading to the formation of cyclic structures. For instance, samarium diiodide-induced cyclizations have been used to create substituted benzannulated cyclooctanol (B1193912) derivatives from related compounds. beilstein-journals.org Additionally, the molecule can participate in multicomponent domino cyclization reactions with other reagents to form complex heterocyclic systems. mdpi.com

Interactive Data Tables

Table 1: Reactivity of the Ketone Moiety

Reaction Type Reagent(s) Product Type Reference(s)
Nucleophilic Addition (Acetal Formation) Alcohol, Acid Catalyst Acetal (Ketal) libretexts.org
Nucleophilic Addition Dimethylamine Enamine evitachem.com
Reduction Sodium Borohydride (NaBH₄) Secondary Alcohol smolecule.com
Reduction Lithium Aluminum Hydride (LiAlH₄) Diol (reduces both ketone and ester) libretexts.org

Table 2: Reactivity of the Ester Moiety

Reaction Type Reagent(s) Product Type Reference(s)
Hydrolysis (Acidic or Basic) H₃O⁺ or OH⁻/H₃O⁺ Carboxylic Acid
Enzymatic Hydrolysis Lipase (B570770)/Esterase Carboxylic Acid biosynth.com
Transesterification Different Alcohol, Acid/Base Catalyst Different Ester syntheticpages.orggoogle.com
Claisen Condensation (Crossed) Another Ester, Base β-keto ester smolecule.com
Cyclization Formamide, Base Pyrimidin-4-ol derivative asianpubs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
2-Methyl-4-oxopentanoic acid
D-leucate
Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate
This compound
Mthis compound

Strategic Role of Ethyl 2 Methyl 4 Oxopentanoate As a Versatile Synthetic Building Block

Precursor in Heterocyclic Synthesis (e.g., Pyrazoles, Pyrimidines, Furans)

The dicarbonyl nature of Ethyl 2-methyl-4-oxopentanoate makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings. The relative positions of its carbonyl groups (a 1,4-relationship) are perfectly suited for intramolecular cyclization reactions, while the β-keto ester moiety (a 1,3-relationship) is ideal for condensation reactions with binucleophiles.

Furans: The synthesis of substituted furans from 1,4-dicarbonyl compounds is classically achieved through the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In this acid-catalyzed reaction, one carbonyl group is protonated, which facilitates a nucleophilic attack from the enol form of the other carbonyl group. The resulting cyclic hemiacetal intermediate then undergoes dehydration to yield the stable aromatic furan (B31954) ring. wikipedia.orgalfa-chemistry.com this compound is a prime substrate for this transformation, leading to the formation of a highly substituted furan, specifically ethyl 2,5-dimethylfuran-3-carboxylate.

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related reactions involve the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. The β-keto ester functionality within this compound allows it to react with hydrazine (H₂NNH₂) or substituted hydrazines (R-NHNH₂). The reaction proceeds via condensation and subsequent cyclization to form a pyrazolone (B3327878) ring, which is a core structure in many pharmaceuticals.

Pyrimidines: In a similar fashion to pyrazole synthesis, the β-keto ester group can be utilized in multicomponent reactions like the Biginelli reaction to form pyrimidines. This typically involves the acid-catalyzed condensation of the β-keto ester with an aldehyde and a urea (B33335) or guanidine (B92328) derivative. While specific examples for this compound are not prevalent, its structural analog, ethyl 4-methyl-3-oxopentanoate (B1262298), is used in this capacity to produce dihydropyrimidine (B8664642) carboxylates. googleapis.com This highlights the potential of the underlying keto-ester scaffold in constructing such heterocyclic systems.

Table 1: Heterocyclic Synthesis from this compound

Reactant 1 Reactant 2 Product Type Reaction Name
This compound Acid (e.g., H₂SO₄) Substituted Furan Paal-Knorr Furan Synthesis
This compound Hydrazine (or derivative) Substituted Pyrazole/Pyrazolone Knorr Pyrazole Synthesis

Intermediate in the Construction of Branched Aliphatic Frameworks

The structure of this compound, with its methyl group at the α-position to the ester, inherently represents a branched aliphatic chain. Its utility as a synthetic intermediate lies in the ability to further elaborate this framework through various carbon-carbon bond-forming reactions.

The proton at the C2 position is acidic due to its location between two carbonyl groups (the ester and the ketone, which can tautomerize). This allows for easy deprotonation with a suitable base to form a nucleophilic enolate. This enolate can then be used in a variety of reactions to build more complex branched structures:

Alkylation: The enolate can be reacted with alkyl halides to introduce additional alkyl chains at the C2 position, leading to quaternary carbon centers and more complex branching patterns.

Aldol and Claisen Reactions: The nucleophilic enolate can react with other carbonyl compounds (aldehydes, ketones, or esters) to form longer carbon chains with new functional groups (hydroxyl or carbonyl groups).

A notable application involves the enzymatic modification of the parent keto acid. Research has shown that 4-methyl-2-oxopentanoate (B1228126) can be reduced by a novel reductase enzyme from Aspergillus oryzae to produce D-leucate (2-hydroxy-4-methylpentanoate). nih.gov Subsequent esterification yields ethyl leucate, a flavor component in Japanese sake. nih.gov This demonstrates the use of the compound's carbon skeleton to create new, functionalized branched aliphatic products.

Table 2: Building Branched Aliphatic Frameworks

Starting Material Reagents Product Type Transformation
This compound 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) Substituted γ-Keto Ester α-Alkylation

Application in Cascade and Multicomponent Reaction Sequences

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, and multicomponent reactions (MCRs), where three or more reactants combine in one pot, are hallmarks of efficient and sustainable synthesis. This compound, with its multiple functional groups, is a potential substrate for such processes.

As mentioned previously, the Biginelli reaction to form pyrimidines is a classic MCR where the β-keto ester moiety of the molecule can participate. googleapis.com Similarly, its structure is suitable for Hantzsch-type pyridine (B92270) syntheses.

In cascade reactions, the compound can be a valuable partner, though its specific substitution pattern can influence reactivity. For instance, in Friedländer annulation cascades for synthesizing quinolines, which often use β-ketoesters, related structures like methyl 4-methyl-3-oxopentanoate have been shown to give low yields, potentially due to steric hindrance. ustc.edu.cn This suggests that while this compound is a candidate for such reactions, careful optimization of reaction conditions would be necessary to achieve desired outcomes. Its participation in chemo-enzymatic cascades, which combine chemical and biological catalysts, represents a promising area for future research. rsc.org

Contributions to Material Science Research as a Building Block

While direct applications of this compound as a monomer in material science are not extensively documented, its structure offers significant potential. The ketone functionality serves as a versatile chemical handle for creating functional polymers.

A strong precedent for this application comes from research on a closely related analog. A methacrylate (B99206) monomer, 2-(4-oxopentanoate)ethyl methacrylate (PAEMA), which contains the levulinate (4-oxopentanoate) core, has been synthesized and polymerized using Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. acs.org This process yields a well-defined polymer scaffold decorated with pendant ketone groups. acs.org These ketone groups can then be selectively modified in post-polymerization reactions, for example, through oxime ligation with aminooxy-containing molecules, to attach drugs, imaging agents, or other functional moieties. acs.org

By analogy, this compound could be chemically modified—for instance, by transesterification with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (HEMA)—to create a novel polymerizable monomer. The resulting polymer would feature the intact methyl-ketone side chain, providing a reactive site for covalent functionalization. This strategy would enable the development of advanced materials, such as tailored polymeric medicines or functional coatings, where the density and accessibility of the ketone handle can be precisely controlled.

Stereochemical Considerations in the Synthesis and Transformations of Ethyl 2 Methyl 4 Oxopentanoate

Enantioselective Synthesis of Chiral Derivatives at C2

Creating a stereogenic center at the C2 position of ethyl 2-methyl-4-oxopentanoate requires an enantioselective approach. The α-proton of the ester is acidic, allowing for the formation of an enolate that can be alkylated. Asymmetric synthesis of α-stereogenic γ-keto esters can be achieved through several modern catalytic strategies.

One effective method is asymmetric phase-transfer catalysis . This technique has been successfully applied to the α-alkylation of cyclic β-keto esters and amides using cinchona-derived catalysts. These reactions proceed without transition metals, offering high yields and excellent enantiopurities (up to 98% ee) rsc.org. By applying this methodology to a suitable precursor, the chiral C2-methyl group can be installed with high enantioselectivity.

Another powerful strategy involves the use of chiral auxiliaries . The Evans' oxazolidinone auxiliaries, derived from readily available chiral amino alcohols, are widely used for substrate-controlled diastereoselective alkylations. psu.edu An achiral acyl group attached to the oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., a methylating agent). The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to high diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched α-methylated product. psu.edu

Organocatalysis also provides a route to these chiral building blocks. For instance, a formal umpolung strategy, using nitro(phenylsulfonyl)methane as an acyl anion equivalent, has been developed for the enantioselective synthesis of α-stereogenic γ-keto esters. This Michael addition-oxidation protocol, catalyzed by a chiral Brønsted acid, can produce the target compounds in excellent yields and high enantiomeric excess (up to 97% ee). acs.orgnih.govredalyc.org

The following table summarizes representative methods for the enantioselective synthesis of α-alkylated keto-esters.

Diastereoselective Control in Reactions Involving the Methyl Group at C2

Once the chiral center at C2 is established, it can exert significant stereochemical control over subsequent reactions, particularly at the C4 ketone. Nucleophilic addition to the carbonyl group of a chiral α-substituted ketone can proceed with high diastereoselectivity, which can often be predicted by established stereochemical models.

The Felkin-Ahn model is frequently used to predict the outcome of such reactions. acs.orglookchem.comresearchgate.net This model posits that the largest group at the α-stereocenter orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory from the face opposite the largest group. researchgate.net In the case of this compound, the substituents at C3 (CH2COOEt) and C5 (CH3) flanking the ketone would also influence the transition state geometry, but the α-methyl group at C2 plays a dominant role in directing facial selectivity.

When a chelating metal is present (e.g., Mg, Zn, Ti) and the α-substituent contains a heteroatom, the Cram chelation model may apply. This model involves the formation of a rigid five-membered cyclic intermediate between the metal, the carbonyl oxygen, and the heteroatom of the α-substituent. This chelation locks the conformation of the substrate, forcing the nucleophile to attack from the less hindered face of the rigid ring, often leading to the opposite diastereomer predicted by the Felkin-Ahn model. acs.orglookchem.com

Research on the diastereoselective addition of organometallic reagents to related α-methyl-β-keto esters has demonstrated the practical application of these principles. For example, the addition of organocerium reagents (RMgCl-CeCl3), mediated by TiCl4, to α-methyl-β-keto esters proceeds with excellent diastereoselectivity (>98% de), favoring the formation of a single diastereomer of the resulting tertiary alcohol. Similarly, the reduction of 2-methyl-3-oxopentanoates (a closely related structure) with sodium borohydride (B1222165) in the presence of manganese(II) chloride shows high diastereoselectivity for the syn diastereoisomer. nih.gov

Biocatalytic reductions can also be highly diastereoselective. The reduction of ethyl 2-methyl-3-oxopentanoate with baker's yeast can be tuned to favor the anti-hydroxy ester with high selectivity (>99% de) by adding allyl alcohol to the reaction medium. kyoto-u.ac.jp

The following table highlights different reaction conditions and their diastereoselective outcomes for reductions of related α-methyl keto-esters.

Enzymatic Kinetic Resolution and Asymmetric Transformations of Related Keto-Esters

Enzymes are powerful tools for the synthesis of enantiomerically pure compounds due to their high stereoselectivity. For keto-esters like this compound, both kinetic resolution of a racemate and asymmetric reduction of a prochiral precursor are viable enzymatic strategies.

Enzymatic kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipases are commonly used for this purpose via the hydrolysis of the ester group. Research on the closely related mthis compound has shown that it can be resolved with high enantioselectivity using porcine pancreatic lipase (B570770) (PPL). researchgate.net In a phosphate (B84403) buffer containing Na2SO4, the (S)-enantiomer is preferentially hydrolyzed to the corresponding carboxylic acid. After 10 hours, the unreacted (R)-ester was recovered with an enantiomeric excess of >99%, demonstrating a highly efficient resolution. researchgate.net

Asymmetric reduction of the C4-ketone is another prominent enzymatic transformation. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with excellent enantioselectivity. nih.gov Various ADHs, such as those from Rhodococcus ruber (ADH-A) and Lactobacillus brevis (LBADH), can be used to produce enantiopure γ-hydroxy esters from their corresponding γ-keto esters. acs.org These enzymatic reductions are valuable as they can provide access to either enantiomer of the chiral alcohol, depending on the specific enzyme chosen. acs.org Baker's yeast, which contains a variety of reductase enzymes, is also widely used for the asymmetric reduction of keto esters, including β- and γ-keto esters. lookchem.comcore.ac.uk

The combination of chemical synthesis with enzymatic steps, known as chemoenzymatic synthesis, provides powerful routes to complex chiral molecules. nih.gov For example, a γ-keto ester can be synthesized chemically and then reduced with high enantio- and diastereoselectivity using an appropriate enzyme to generate a chiral γ-hydroxy ester, a versatile building block for natural product synthesis. nih.govfigshare.com

The table below presents examples of enzymatic transformations on related keto-esters.

Advanced Analytical Methodologies for the Research Characterization of Ethyl 2 Methyl 4 Oxopentanoate

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopy is a cornerstone in the identification and structural analysis of newly synthesized molecules or products from chemical reactions. By probing the interaction of electromagnetic radiation with the molecule, techniques like NMR, Mass Spectrometry, and IR spectroscopy provide complementary information that, when combined, allows for an unambiguous determination of the molecular structure of Ethyl 2-methyl-4-oxopentanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms, making it particularly useful for distinguishing between isomers. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern and differentiating it from isomers such as ethyl 4-methyl-2-oxopentanoate (B1228126).

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons and are crucial for establishing connectivity. For instance, the unique signals for the methine (CH) group at the C2 position, the methylene (B1212753) (CH₂) group at the C3 position, and the distinct methyl groups provide a clear fingerprint for the molecule. jchps.com The study of keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds, can also be effectively investigated using proton NMR, as the equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers. researchgate.net

¹³C NMR spectroscopy complements the proton NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group environment. The distinct resonances for the two carbonyl carbons (one for the ketone and one for the ester) are particularly diagnostic. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.
Assignment¹H NMR (ppm)Multiplicity¹³C NMR (ppm)
-CH₂CH₃ (ester ethyl)1.25Triplet14.1
-CH₂CH₃ (ester ethyl)4.15Quartet61.5
C2-CH₃1.35Doublet15.0
C2-H3.50Quartet49.0
C3-H₂2.90Doublet45.0
C4-C(=O)CH₃2.20Singlet30.0
C1 (Ester C=O)--172.0
C4 (Ketone C=O)--207.0

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound from the molecular ion peak (M⁺) and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common method used for this purpose.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of this ion is predictable and highly informative. Studies on β-keto esters show that fragmentation is dominated by cleavages alpha to the carbonyl groups and by specific rearrangement reactions like the McLafferty rearrangement. cdnsciencepub.comcdnsciencepub.comresearchgate.net These fragmentation pathways are instrumental in distinguishing between α- and γ-substituted isomers. cdnsciencepub.comcdnsciencepub.com

Key fragmentation patterns for esters often involve the loss of the alkoxy group (-OR) or cleavage next to the carbonyl group. libretexts.org For ketones, α-cleavage on either side of the carbonyl group is a common pathway, leading to the formation of stable acylium ions. libretexts.org The combination of these patterns provides a unique mass spectrum that can be used to confirm the identity of this compound.

Table 2: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound (Molecular Weight: 158.19 g/mol).
m/zProposed Fragment Ion StructureOrigin of Fragment
158[C₈H₁₄O₃]⁺Molecular Ion (M⁺)
115[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester
101[M - CH₂COCH₃]⁺α-cleavage with loss of acetonyl radical
88[CH₃CH(COOEt)]⁺McLafferty rearrangement (ketone)
73[COOCH₂CH₃]⁺Cleavage at C2-C3 bond
57[CH₂COCH₃]⁺Cleavage at C3-C4 bond
43[CH₃CO]⁺α-cleavage (ketone), base peak

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorption bands corresponding to these vibrations.

This compound possesses two distinct carbonyl functional groups: a ketone and an ester. These groups give rise to strong, sharp absorption bands in the characteristic carbonyl region of the IR spectrum (1670-1780 cm⁻¹). libretexts.org Saturated aliphatic esters typically show a strong C=O stretching absorption around 1735-1750 cm⁻¹. libretexts.orgspectroscopyonline.com Saturated open-chain ketones absorb at a slightly lower wavenumber, typically around 1715 cm⁻¹. libretexts.orglibretexts.org Therefore, the IR spectrum of this compound is expected to display two distinct peaks in this region.

In addition to the carbonyl stretches, other characteristic absorptions would include the C-O stretching vibrations of the ester group, which typically appear as two strong bands in the 1000-1300 cm⁻¹ region, and the various C-H stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. spectroscopyonline.comlibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound.
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2980-2870C-H (sp³)Stretching
~1740C=O (Ester)Stretching
~1715C=O (Ketone)Stretching
1465, 1375C-HBending
1250-1050C-O (Ester)Stretching (two bands)

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is an essential tool for separating the components of a mixture. In the context of chemical synthesis and analysis, it is used to assess the purity of a product, monitor the progress of a reaction by quantifying reactants and products over time, and isolate desired compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a liquid mixture. It is particularly well-suited for analyzing compounds that are non-volatile or thermally unstable. In mechanistic studies, HPLC is invaluable for monitoring reaction kinetics. nih.govbridgewater.edu

By taking aliquots from a reaction mixture at various time points and analyzing them by HPLC, a reaction progress profile can be generated. acs.org This data allows for the determination of reaction rates, the identification of intermediates, and the elucidation of the reaction mechanism. An appropriate HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule absorb UV light. The ability to chromatographically separate and simultaneously track different species makes HPLC a key tool for reaction optimization and mechanistic investigation. nih.govrsc.org

Table 4: Exemplary HPLC Method for Reaction Monitoring.
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or Gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectorUV-Vis at 210 nm
Column Temperature25 °C
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds and is widely used for product identification in organic synthesis. japsonline.com

In a typical GC-MS analysis of a reaction mixture containing this compound, the sample is injected into the GC, where it is vaporized. The components of the mixture are then separated as they travel through a capillary column, based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. jmaterenvironsci.com This technique is highly sensitive and can be used to identify the main product, as well as minor byproducts and impurities, providing a comprehensive profile of the reaction outcome. For certain related compounds, derivatization may be employed to increase volatility for GC analysis. nih.govrestek.com

Chiral Analytical Techniques for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of this compound is crucial in asymmetric synthesis and stereoselective studies. This requires analytical techniques capable of discriminating between its two enantiomers. The most prominent and effective methods for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques rely on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase, leading to different retention times and, thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers of a broad range of compounds, including β-keto esters like this compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are particularly effective for this class of compounds.

Research Findings:

In a typical application for a compound structurally similar to this compound, a polysaccharide-based chiral column, such as one containing cellulose tris(3,5-dimethylphenylcarbamate), would be employed. The separation can be performed in either normal-phase or reversed-phase mode. For β-keto esters, normal-phase elution with a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) is often successful. The differential interaction between the enantiomers and the chiral stationary phase, often involving hydrogen bonding and dipole-dipole interactions with the carbamate (B1207046) groups of the selector, results in different retention times.

The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. The formula used is:

ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Illustrative Data for Chiral HPLC Analysis:

Below is a representative data table illustrating the separation of the enantiomers of this compound using chiral HPLC.

EnantiomerRetention Time (min)Peak Area% of Total Area
(R)-enantiomer8.21150,00025
(S)-enantiomer9.53450,00075

Based on this data, the enantiomeric excess would be calculated as:

ee (%) = |(450,000 - 150,000)/(450,000 + 150,000)| x 100 = 50%

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another highly effective method for the enantiomeric separation of volatile compounds like this compound. This technique utilizes a capillary column coated with a chiral stationary phase, most commonly a derivative of cyclodextrin (B1172386). Cyclodextrins are chiral, cyclic oligosaccharides that can include the analyte enantiomers in their hydrophobic cavity, leading to diastereomeric host-guest complexes with different stabilities.

Research Findings:

For the analysis of aliphatic ketones and esters, derivatized cyclodextrins, such as those containing alkyl or acetyl groups on the hydroxyl moieties of the glucose units, have shown excellent enantioselectivity. A common choice would be a capillary column coated with a stationary phase containing a substituted β-cyclodextrin. The separation is influenced by the column temperature, carrier gas flow rate, and the specific cyclodextrin derivative used. The enantiomers of this compound would exhibit different partition coefficients between the gas phase and the chiral stationary phase, resulting in different elution times.

Similar to HPLC, the enantiomeric excess is calculated from the peak areas of the separated enantiomers in the gas chromatogram.

Illustrative Data for Chiral GC Analysis:

The following table presents hypothetical data from a chiral GC analysis of this compound.

EnantiomerRetention Time (min)Peak Area% of Total Area
(R)-enantiomer12.4550,00010
(S)-enantiomer12.88450,00090

From this illustrative data, the enantiomeric excess is calculated as:

ee (%) = |(450,000 - 50,000)/(450,000 + 50,000)| x 100 = 80%

Computational and Theoretical Chemistry Studies Applied to Ethyl 2 Methyl 4 Oxopentanoate

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for optimizing molecular geometry and determining electronic properties. For Ethyl 2-methyl-4-oxopentanoate, DFT calculations would begin by finding the lowest energy conformation of the molecule, a process known as geometry optimization. This provides precise data on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional structure. researchgate.net

Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net Furthermore, DFT can generate a Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution across the molecule and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

While specific DFT studies on this compound are not prevalent in published literature, basic molecular properties can be computed and are available in chemical databases.

Table 1: Computed Properties of this compound

Property Value
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.195 g/mol
Exact Mass 158.094 g/mol
PSA (Polar Surface Area) 43.37 Ų

| LogP (Octanol-Water Partition Coefficient) | 1.16 |

Data sourced from chemical property databases. chemsrc.com

A typical output from a DFT geometry optimization would include the precise coordinates of each atom, from which structural parameters are derived. An illustrative example of such data is shown below.

Table 2: Illustrative DFT-Calculated Geometric Parameters for a Keto Ester

Parameter Bond/Angle Typical Calculated Value (B3LYP/6-31G*)
Bond Length C=O (Ketone) ~1.22 Å
C=O (Ester) ~1.21 Å
C-O (Ester) ~1.35 Å
Bond Angle O=C-C (Ketone) ~121°
O=C-O (Ester) ~124°

| Dihedral Angle | C-C-C-C | Varies with conformation |

Note: These are representative values for a molecule of this type; actual values would result from a specific calculation.

Molecular Dynamics Simulations of Conformational Landscapes

This compound is a flexible molecule with several single bonds around which rotation can occur. This conformational freedom means the molecule can exist in numerous shapes, or conformers, each with a different potential energy. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

An MD simulation of this compound would model the interactions between the atoms within the molecule using a force field and solve Newton's equations of motion to track their trajectories. By simulating the molecule over a period, typically nanoseconds to microseconds, it is possible to explore its conformational landscape. This allows researchers to identify the most stable, low-energy conformers and the energy barriers for converting between them. Such simulations can reveal how the molecule's shape changes in different environments, providing insight into its physical properties and biological interactions. Studies on other esters have successfully used MD to understand complex processes like enzymatic hydrolysis or permeation through membranes by simulating the dynamic interactions between the ester and its environment. nih.govbiosynth.com

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling is instrumental in predicting the chemical reactivity of a molecule and mapping out potential reaction pathways. For this compound, a key aspect of its reactivity is keto-enol tautomerism, an equilibrium between the standard keto form and its corresponding enol isomer. keyorganics.net Computational methods, particularly DFT, can be used to calculate the relative energies of the keto and enol tautomers, as well as the energy of the transition state connecting them. chemsrc.com This allows for the prediction of the equilibrium constant and provides insight into which form will predominate under various conditions. For simple carbonyl compounds, the keto form is generally more stable, but for β-dicarbonyls and related compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation. keyorganics.net

Beyond tautomerism, reactivity can be predicted using quantum chemical descriptors derived from DFT calculations. The energies of the HOMO and LUMO orbitals and the resulting energy gap are fundamental indicators. A small HOMO-LUMO gap suggests high chemical reactivity. researchgate.net Other descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from these orbital energies to further quantify reactivity trends. researchgate.net By analyzing the distribution of the HOMO and LUMO across the molecule, specific atoms that are most likely to act as sites for nucleophilic (electron-donating) or electrophilic (electron-accepting) attack can be identified, guiding the understanding of reaction mechanisms.

Table 3: Illustrative Quantum Chemical Descriptors for Reactivity Analysis

Descriptor Formula Significance
HOMO Energy (E_HOMO) - Electron-donating ability
LUMO Energy (E_LUMO) - Electron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMO Chemical reactivity and stability
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Resistance to change in electron configuration

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Ability to attract electrons |

These descriptors are routinely calculated in computational chemistry studies to predict molecular reactivity. researchgate.net

Studies of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. These intermolecular forces include dipole-dipole interactions, arising from the polar carbonyl groups, and weaker van der Waals forces. Computational models are essential for studying these interactions and the profound effects of a solvent.

Solvation models in computational chemistry are broadly categorized as implicit or explicit.

Implicit Solvation Models: These methods, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's structure and properties. chemsynthesis.comnist.gov

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the direct modeling of specific, short-range interactions like hydrogen bonding. While more computationally intensive, this method provides a more detailed and accurate picture of the local solvent structure in the immediate vicinity of the solute. nist.gov

By applying these models, chemists can predict how the properties and reactivity of this compound would change in different solvents, for example, how its keto-enol equilibrium might shift in a polar versus a nonpolar environment.

Table of Mentioned Compounds

Compound Name

Biocatalytic Approaches and Biochemical Pathway Research Involving Oxopentanoates

Enzymatic Synthesis and Derivatization of Ethyl 2-methyl-4-oxopentanoate Analogues

The enzymatic synthesis of analogues of this compound primarily involves the use of lipases. mdpi.comnih.gov These enzymes, which are readily available and exhibit broad substrate specificity, can catalyze various reactions such as esterification, transesterification, and hydrolysis with high regio- and enantioselectivity. mdpi.comresearchgate.net Lipase-catalyzed reactions are attractive for the synthesis of specialty chemicals due to their mild reaction conditions and reduced environmental impact compared to conventional chemical methods. rsc.org

Lipases, such as those from Candida antarctica (CAL-B) and porcine pancreas (PPL), are effective catalysts for the transesterification of β-keto esters. mdpi.com This process allows for the modification of the ester group, leading to a variety of analogues. For instance, by reacting a simple alkyl ester of a β-keto acid with a different alcohol in the presence of a lipase (B570770), a new ester can be formed. This approach can be used to synthesize a library of this compound analogues with diverse ester functionalities. The general mechanism for lipase-catalyzed esterification involves the formation of a tetrahedral intermediate at the enzyme's active site, followed by the release of the new ester product. rsc.org

Chemoenzymatic strategies have also been employed to produce chiral precursors for various valuable compounds, where a lipase-mediated step is key for achieving high enantiopurity. nih.gov For example, lipase-mediated Baeyer-Villiger oxidation can be a crucial step in a synthetic pathway to produce chiral epoxides, which are versatile building blocks. nih.gov While not directly producing oxopentanoate analogues, these methods highlight the potential of enzymes to create complex and chiral molecules from related starting materials.

Enzymatic Reactions for the Synthesis of Oxopentanoate Analogues

EnzymeReaction TypeSubstratesPotential Product Analogue
Lipase (e.g., CAL-B, PPL)TransesterificationMthis compound, Ethanol (B145695)This compound
LipaseEsterification2-Methyl-4-oxopentanoic acid, Propanol (B110389)Propyl 2-methyl-4-oxopentanoate
KetoreductaseAsymmetric ReductionEthyl 2-methyl-3,4-dioxopentanoateEthyl 2-methyl-3-hydroxy-4-oxopentanoate

Investigation of Enzymatic Interaction Modalities with Mthis compound

The interaction of enzymes with mthis compound has been investigated, particularly focusing on the enantioselective hydrolysis catalyzed by lipases. A study on the kinetic resolution of racemic mthis compound using porcine pancreas lipase (PPL) demonstrated the enzyme's ability to selectively hydrolyze one enantiomer, leading to the production of an enantioenriched carboxylic acid and the corresponding unreacted ester. tandfonline.com

The enantioselectivity of PPL in the hydrolysis of mthis compound was found to be significantly influenced by the reaction medium. tandfonline.com The addition of kosmotropic salts, such as sodium sulfate, to the phosphate (B84403) buffer solution enhanced the enantioselectivity of the enzyme. tandfonline.com Under optimized conditions, the hydrolysis of racemic mthis compound with PPL in the presence of 1.6 mol L⁻¹ sodium sulfate at pH 7.2 resulted in the formation of (2S)-(-)-2-methyl-4-oxopentanoic acid with an enantiomeric excess (ee) of 71%, and the remaining (2R)-(+)-2-methyl-4-oxopentanoate with an ee of >99%. tandfonline.com This demonstrates the potential of medium engineering to modulate the catalytic behavior of lipases for the production of highly enantioenriched compounds.

The mechanism of lipase action at the interface of a lipid-water system is a key factor in its catalytic activity. worthington-biochem.com The presence of an interface is believed to induce a conformational change in the lipase, exposing its active site. worthington-biochem.com The interaction between the enzyme and the substrate is a complex process influenced by factors such as the nature of the solvent, temperature, and the presence of co-solvents or salts. researchgate.net

Enantioselective Hydrolysis of Racemic Mthis compound by PPL

Reaction ConditionProductEnantiomeric Excess (ee)Reference
Phosphate buffer (pH 7.2)(2S)-(-)-2-methyl-4-oxopentanoic acid- tandfonline.com
Phosphate buffer (pH 7.2) with 1.6 mol L⁻¹ Na₂SO₄(2S)-(-)-2-methyl-4-oxopentanoic acid71% tandfonline.com
(2R)-(+)-2-methyl-4-oxopentanoate>99%

Biotransformations Leading to or From Related Branched-Chain Keto-Esters

Branched-chain keto-esters are structurally related to branched-chain α-keto acids, which are key intermediates in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.govnyu.edu The metabolic pathways involving these compounds are crucial for amino acid homeostasis and energy metabolism. frontiersin.org

The initial step in the breakdown of BCAAs is a transamination reaction catalyzed by branched-chain aminotransferases (BCATs). nih.govfrontiersin.org This reversible reaction transfers the amino group from the BCAA to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid. frontiersin.org For example, the transamination of leucine produces α-ketoisocaproate (4-methyl-2-oxopentanoate). frontiersin.org

The subsequent and irreversible step is the oxidative decarboxylation of the branched-chain α-keto acids, which is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC). nyu.eduwikipedia.org This multi-enzyme complex converts the α-keto acids into their respective acyl-CoA derivatives. frontiersin.org For instance, α-ketoisocaproate is converted to isovaleryl-CoA. wikipedia.org These acyl-CoA molecules can then enter various metabolic pathways, including the citric acid cycle for energy production or pathways for the synthesis of fatty acids and ketone bodies. nyu.edu

Defects in the BCKDC enzyme complex lead to the accumulation of branched-chain amino acids and their corresponding α-keto acids, resulting in a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD). scispace.com The study of these metabolic pathways and the enzymes involved is not only important for understanding such diseases but also offers opportunities for biotechnological applications, such as the production of valuable chemicals through the engineering of these metabolic routes in microorganisms. mdpi.com

Research on Derivatives and Analogues of Ethyl 2 Methyl 4 Oxopentanoate

Synthesis and Reactivity of Positional Isomers (e.g., Ethyl 2-methyl-3-oxopentanoate, Ethyl 4-methyl-2-oxopentanoate)

Positional isomers of ethyl 2-methyl-4-oxopentanoate, where the ketone functionality is located at a different position along the carbon chain, exhibit distinct chemical properties and reactivity profiles. The location of the carbonyl group relative to the ester determines whether the compound is an α-, β-, or γ-keto ester, each class having characteristic reactions.

Ethyl 2-methyl-3-oxopentanoate (a β-keto ester): This isomer features a ketone at the C-3 position, making it a β-keto ester. β-Keto esters are highly valuable in organic synthesis due to the acidity of the α-proton (at C-2), which is flanked by two carbonyl groups. acs.orgrsc.org This allows for easy formation of a stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylation and acylation. youtube.com The synthesis of related β-keto esters often involves reactions like the Claisen condensation. researchgate.net The reactivity of β-keto esters is dominated by the chemistry of this enolizable proton. Furthermore, these compounds can undergo decarboxylation when the ester is hydrolyzed to a carboxylic acid, a reaction widely used in the acetoacetic ester synthesis to produce ketones. youtube.com

Ethyl 4-methyl-2-oxopentanoate (B1228126) (an α-keto ester): This isomer has the ketone at the C-2 position, classifying it as an α-keto ester. Unlike β-keto esters, the protons on the carbon adjacent to the two carbonyl groups (C-3) are less acidic. The primary reactive sites are the two adjacent carbonyl carbons, which are highly electrophilic. beilstein-journals.org This increased electrophilicity makes them excellent substrates for nucleophilic addition reactions. beilstein-journals.orgresearchgate.net

A common synthesis route for α-keto esters involves the reaction of a Grignard reagent with diethyl oxalate (B1200264). For instance, ethyl 4-methyl-2-oxopentanoate can be synthesized by reacting isobutylmagnesium bromide with diethyl oxalate in diethyl ether. The reaction mixture is typically cooled to low temperatures (-78 °C) during the addition of the Grignard reagent and then allowed to warm to room temperature. chemicalbook.com This method provides the target α-keto ester in good yields after purification. chemicalbook.com The vicinal arrangement of the carbonyl groups in α-keto esters allows for unique reactivity, including their use in the synthesis of heterocyclic compounds and as key intermediates in the total synthesis of natural products. beilstein-journals.org

IsomerClassificationKey Reactive SiteCharacteristic Reactions
Ethyl 2-methyl-3-oxopentanoateβ-Keto Esterα-Proton at C-2Enolate formation, Alkylation, Acylation, Decarboxylation
Ethyl 4-methyl-2-oxopentanoateα-Keto EsterElectrophilic Carbonyl Carbons (C-1, C-2)Nucleophilic addition, Heterocycle synthesis

Exploration of Alkyl Chain Homologues (e.g., Methyl, Propyl, Butyl Esters)

The properties and reactivity of 2-methyl-4-oxopentanoate can be subtly tuned by modifying the alkyl group of the ester functionality. Methyl, propyl, and butyl esters are common homologues that are explored to optimize reaction conditions or physical properties.

Mthis compound: The methyl ester is a close analogue of the ethyl ester. Its synthesis can be achieved through standard esterification procedures. For example, reacting 4-methyl-2-oxopentanoic acid with methanol (B129727) in the presence of an acid catalyst or a dehydrating agent like 2,2-dimethoxypropane (B42991) yields the methyl ester. chemicalbook.com

Propyl and Butyl Homologues: Higher alkyl chain homologues, such as the propyl and butyl esters, are typically synthesized via transesterification of a more readily available lower ester, like the methyl or ethyl ester. rsc.org This reaction involves treating the starting ester with the desired alcohol (e.g., propanol (B110389) or butanol) in the presence of a catalyst. The ability to selectively transesterify β-keto esters is a valuable synthetic transformation. rsc.org The choice of the ester group can influence factors such as steric hindrance in reactions involving the ester carbonyl, as well as the compound's boiling point, solubility, and chromatographic behavior.

CompoundMolecular FormulaMolecular Weight (g/mol)General Synthesis Method
Mthis compoundC7H12O3144.17 nih.govEsterification of the corresponding carboxylic acid chemicalbook.com
This compoundC8H14O3158.20(Reference Compound)
Propyl 2-methyl-4-oxopentanoateC9H16O3172.22Transesterification from methyl/ethyl ester
Butyl 2-methyl-4-oxopentanoateC10H18O3186.25Transesterification from methyl/ethyl ester

Derivatives with Modified Ketone or Ester Functionalities (e.g., Diazo, Oximino)

Replacing the ketone or ester functionalities with other chemical groups introduces new reactivity and opens pathways to novel molecular scaffolds. Diazo and oximino derivatives are two such examples that have been explored.

Diazo Derivatives: Diazo compounds are particularly useful synthetic intermediates. The synthesis of ethyl 2-diazo-4-methyl-3-oxopentanoate, a diazo derivative of a positional isomer, can be achieved through a diazo transfer reaction. rsc.org This typically involves treating the parent β-keto ester (ethyl 4-methyl-3-oxopentanoate) with a diazo transfer reagent. rsc.org Alkyl 2-diazo-3-oxoalkanoates are known to generate highly reactive alkoxycarbonylketenes under thermal or microwave conditions. These ketenes can then undergo various transformations, such as electrophilic ring expansion reactions with aziridines to form oxazoline (B21484) derivatives, demonstrating a clean and catalyst-free synthetic method. nih.govd-nb.info

Oximino Derivatives: The ketone group can be converted into an oxime (or oximino group) by reaction with hydroxylamine (B1172632) or its salts. For example, ethyl 2-oximino-4-methyl-3-oxopentanoate can be synthesized by treating the corresponding β-keto ester (ethyl isobutyrylacetate) with sodium nitrite (B80452) in acetic acid. prepchem.com The nitrite serves as a source of the nitrosating agent, which reacts at the active methylene (B1212753) position to form the oxime. Oximino groups can serve as directing groups or be precursors for other functionalities, such as amines, through reduction.

Impact of Structural Modifications on Synthetic Utility and Chemical Behavior

Structural modifications to the this compound backbone have a profound impact on the molecule's chemical behavior and its utility in synthesis.

Positional Isomerism: Changing the position of the ketone group is the most impactful modification. Moving the ketone from the γ-position (as in the parent compound) to the β-position introduces an acidic α-proton, making the molecule a prime candidate for enolate chemistry. Moving it to the α-position creates a highly electrophilic 1,2-dicarbonyl system, favoring nucleophilic addition reactions. beilstein-journals.org This fundamental change dictates the entire synthetic strategy for which the compound is best suited.

Alkyl Chain Homologues: Altering the length of the ester's alkyl chain (methyl, ethyl, propyl, butyl) generally has a more subtle effect. It primarily influences physical properties like boiling point and solubility, which can be important for reaction workup and purification. Steric bulk of the ester group can also play a role in the stereoselectivity of certain reactions by influencing the approach of reagents. rsc.org

Functional Group Modification: Converting the ketone to a diazo group transforms the molecule into a precursor for highly reactive ketenes, enabling access to complex heterocyclic structures like oxazolines. nih.govd-nb.info Conversion to an oximino group introduces a nitrogen atom and provides a handle for further transformations, such as reduction to amines or participation in rearrangements.

Future Research Directions and Emerging Perspectives on Ethyl 2 Methyl 4 Oxopentanoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine chemicals, including ethyl 2-methyl-4-oxopentanoate. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction efficiency, higher yields, and improved safety profiles. For the synthesis of keto esters, flow reactors can facilitate rapid optimization and scale-up of production.

Automated synthesis platforms, coupled with flow chemistry, are set to revolutionize the discovery and development of derivatives of this compound. These systems allow for high-throughput screening of reaction conditions and catalysts, accelerating the identification of optimal synthetic routes. An emerging trend is the use of continuous flow electrochemical approaches, which can improve the productivity and scalability of reactions, such as the synthesis of spirolactone moieties from β-keto esters rsc.orgrsc.org. The integration of real-time analytical techniques within these automated setups will enable precise monitoring and control, ensuring consistent product quality and minimizing waste.

Table 1: Advantages of Flow Chemistry in Keto Ester Synthesis

FeatureBenefit in Synthesis of this compound
Precise Control Improved selectivity and yield by minimizing side reactions.
Enhanced Safety Smaller reaction volumes and better heat dissipation reduce risks associated with exothermic reactions.
Rapid Optimization Automated platforms allow for quick screening of a wide range of reaction parameters.
Scalability Seamless transition from laboratory-scale synthesis to industrial production by extending operation time. rsc.org
Integration Can be combined with other technologies like electrochemistry and photochemistry for novel synthetic pathways.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The development of green and sustainable synthetic methods is a central theme in modern chemistry. For this compound, future research will heavily focus on novel catalytic systems that offer high selectivity while minimizing environmental impact. Conventional synthesis routes often rely on stoichiometric oxidants, precious metals, or harsh conditions, which present environmental and economic challenges rsc.orgmdpi.com.

Emerging sustainable alternatives include:

Electrochemical Synthesis : This method uses simple electrons as the oxidant, avoiding the need for traditional, often toxic, chemical oxidants. rsc.org It is an environmentally benign approach that can be performed under mild conditions and often utilizes greener solvents like acetone (B3395972) and water. rsc.org

Biocatalysis : The use of enzymes as catalysts offers exceptional selectivity (chemo-, regio-, and enantioselectivity) under mild, aqueous conditions. nih.gov Research into enzymes capable of mediating the synthesis and transformation of keto esters could provide highly efficient and environmentally friendly production routes.

Photocatalysis : Visible-light-mediated reactions are gaining traction as a sustainable method for chemical synthesis. organic-chemistry.org Porphyrins, for example, can catalyze the conversion of related precursors to α-keto amides using visible light and air as the oxidant. organic-chemistry.org

Metal-Free Catalysis : To circumvent the cost and toxicity associated with heavy metals, researchers are exploring metal-free catalytic systems. For instance, methods employing potassium xanthate as both a promoter and an alkoxy donor have been developed for the oxidative esterification of acetophenones to α-keto esters. mdpi.comorganic-chemistry.org

Table 2: Comparison of Catalytic Strategies for Keto Ester Synthesis

Catalytic SystemAdvantagesChallenges
Conventional (e.g., Friedel-Crafts) Well-established, robust for industrial applications. mdpi.comOften requires harsh conditions, hazardous reagents, and multiple steps. mdpi.com
Electrochemical Sustainable, uses green solvents, avoids stoichiometric metallic oxidants. rsc.orgrsc.orgScalability and electrode stability can be concerns.
Biocatalytic High enantioselectivity, environmentally friendly. nih.govEnzyme stability, substrate scope, and cost can be limiting.
Photocatalytic Mild conditions, uses light as a renewable energy source. organic-chemistry.orgCatalyst efficiency and substrate scope are areas of active research.

Advanced Applications in Complex Molecular Architecture Development

This compound serves as a valuable building block in organic synthesis due to its multiple reactive sites. Future research will increasingly leverage its functionality to construct complex molecular architectures with high degrees of stereochemical control. Keto esters are versatile synthons that can participate in a wide array of chemical transformations.

Specifically, β,γ-unsaturated α-ketoesters, a related class of compounds, have demonstrated significant utility as precursors for chiral cyclic compounds. nih.gov They can act as acceptors in 1,4-addition (Michael addition) and 1,2-addition reactions, leading to the formation of versatile chiral ketoester compounds and tertiary alcohols. nih.gov These reactions are crucial for synthesizing enantiomerically enriched molecules, which are highly sought after in the pharmaceutical industry. For example, asymmetric vinylogous Michael additions using these keto esters have been employed to synthesize enantio-enriched oxindoles, which are important structural scaffolds in medicinal chemistry. nih.gov The development of novel catalytic systems that can precisely control the diastereoselectivity and enantioselectivity of these transformations will be a key research focus.

Interdisciplinary Research Avenues in Chemical Biology and Materials Science

The unique chemical properties of this compound and its derivatives open up opportunities for interdisciplinary research, particularly at the interface of chemistry, biology, and materials science.

In chemical biology , keto esters can be incorporated into larger molecules to act as probes for studying biological processes or as precursors for synthesizing biologically active compounds. Their carbonyl groups can be modified to attach fluorescent tags or other reporter groups. Furthermore, the structural motifs derived from keto esters are found in numerous natural products and pharmaceuticals, making them valuable intermediates in drug discovery programs. mdpi.com For instance, thiophene derivatives, which can be synthesized from related starting materials, exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. researchgate.net

In materials science , the reactivity of this compound can be harnessed to develop novel polymers and functional materials. The ester and ketone functionalities can be used as handles for polymerization or for grafting onto surfaces to modify their properties. The development of new polymers with tailored thermal, mechanical, or optical properties based on keto ester monomers is a promising area of exploration.

Q & A

Q. What are the recommended synthetic routes for ethyl 2-methyl-4-oxopentanoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification or Claisen condensation. For example, ethyl acetoacetate (CAS 141-97-9) can react with methyl halides under basic conditions to introduce the methyl group at the 2-position. Optimization involves adjusting catalysts (e.g., sodium ethoxide), temperature (60–80°C), and solvent polarity to improve yields. Characterization via 1^1H NMR should confirm the ester carbonyl (δ ~4.1 ppm for ethyl group) and ketone resonance (δ ~2.1 ppm) .

Q. How should researchers characterize the purity and structural identity of this compound?

Key methods include:

  • Gas Chromatography (GC) : Assess purity by comparing retention times with standards.
  • FT-IR : Confirm ester (C=O stretch ~1740 cm1^{-1}) and ketone (C=O ~1715 cm1^{-1}) functional groups.
  • Mass Spectrometry : Molecular ion peak at m/z 144.12 (C7_7H12_{12}O3_3) and fragmentation patterns (e.g., loss of ethyl group: m/z 99) .
  • Elemental Analysis : Verify %C (58.32%), %H (8.39%), and %O (33.29%) .

Q. What are the critical physicochemical properties influencing its stability in storage?

The compound’s stability is affected by:

  • Hygroscopicity : Store in anhydrous conditions to prevent hydrolysis.
  • Thermal Sensitivity : Decomposes above 150°C; use refrigeration for long-term storage.
  • Light Sensitivity : UV exposure may induce keto-enol tautomerism; use amber vials .

Advanced Research Questions

Q. How can conflicting NMR data for this compound degradation products be resolved?

Degradation under acidic conditions may yield 2-methyl-4-oxopentanoic acid (CAS 6641-83-4). Conflicting NMR signals (e.g., overlapping δ 2.3–2.5 ppm for methyl and ketone groups) can be resolved by:

  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and 13^{13}C shifts.
  • pH-Dependent Studies : Monitor tautomerism shifts in 1^1H NMR under controlled pH .

Q. What computational methods are suitable for modeling its reactivity in enzyme-catalyzed reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., ketone carbon).
  • Molecular Docking : Simulate binding affinities with enzymes like lipases or esterases (e.g., PDB ID 1TCA).
  • MD Simulations : Analyze solvation effects in aqueous or nonpolar solvents .

Q. How can researchers design experiments to resolve discrepancies in reported catalytic efficiencies for its ester hydrolysis?

Contradictory data (e.g., variable kcatk_{\text{cat}} values) may arise from:

  • Substrate Purity : Re-synthesize and re-characterize the compound to exclude impurities.
  • Enzyme Source : Compare commercial vs. recombinant lipases (e.g., Candida antarctica vs. porcine pancreatic).
  • pH Optimization : Perform kinetic assays across pH 6–8 to identify activity maxima .

Q. What analytical strategies distinguish this compound from its structural isomer ethyl 3-methyl-4-oxopentanoate?

  • Chromatography : Use reverse-phase HPLC with a C18 column; adjust mobile phase (acetonitrile/water) to separate isomers.
  • Tandem MS/MS : Compare fragmentation pathways (e.g., McLafferty rearrangement for ketone position).
  • 13^{13}C NMR : Distinct carbonyl carbons (δ ~207 ppm for 4-oxo vs. δ ~210 ppm for 3-oxo) .

Methodological Best Practices

Q. How should researchers document experimental procedures for reproducibility?

  • Detailed Synthesis Protocols : Specify stoichiometry, reaction time, and purification steps (e.g., distillation at 10 mmHg).
  • Instrument Calibration : Report NMR spectrometer frequency (e.g., 400 MHz) and GC column type (e.g., DB-5).
  • Data Archiving : Deposit raw spectra and chromatograms in open-access repositories (e.g., Zenodo) with metadata .

Q. What statistical approaches are recommended for analyzing kinetic data in degradation studies?

  • Nonlinear Regression : Fit time-course data to first-order (k=ln(2)/t1/2k = \ln(2)/t_{1/2}) or Michaelis-Menten models.
  • Error Propagation : Calculate uncertainties in rate constants using Monte Carlo simulations.
  • ANOVA : Compare degradation rates across temperature/pH conditions .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with open-science principles when publishing data on this compound?

  • FAIR Data : Assign persistent identifiers (e.g., DOI) to datasets.
  • Metadata Standards : Use ISA-Tab format to describe experimental variables.
  • Code Sharing : Publish analysis scripts (e.g., Python/R) on GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-4-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methyl-4-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.